8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde
Overview
Description
8-Phenyl-1,4-dioxaspiro[45]decane-8-carbaldehyde is an organic compound with the molecular formula C15H18O3 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system fused with a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the phenyl group and the aldehyde functional group. One common method includes the reaction of a suitable diol with a phenyl-substituted aldehyde under acidic conditions to form the spirocyclic intermediate. This intermediate is then oxidized to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Reduction: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme-substrate interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds or reversible interactions. The spirocyclic structure may also influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-methanol
Comparison: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde is unique due to the presence of both the phenyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. For example, the aldehyde group allows for further functionalization, while the phenyl group can participate in aromatic interactions, making it a versatile compound in synthetic chemistry and biological studies.
Properties
IUPAC Name |
8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5,12H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJJFBSWKAAPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C=O)C3=CC=CC=C3)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481490 | |
Record name | 8-phenyl-1,4-dioxaspiro[4,5]decane-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56327-24-3 | |
Record name | 8-phenyl-1,4-dioxaspiro[4,5]decane-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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